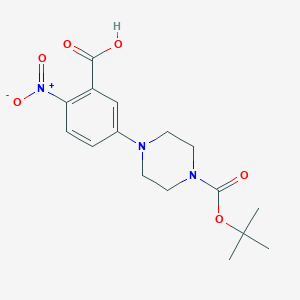

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine

Description

Propriétés

IUPAC Name |

5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O6/c1-16(2,3)25-15(22)18-8-6-17(7-9-18)11-4-5-13(19(23)24)12(10-11)14(20)21/h4-5,10H,6-9H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UURLRAAZXIBLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90472939 | |

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183622-36-8 | |

| Record name | 1-(1,1-Dimethylethyl) 4-(3-carboxy-4-nitrophenyl)-1-piperazinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=183622-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90472939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine involves several steps:

Nitration Reaction: The process begins with the nitration of benzoic acid using nitric acid to produce 3-nitro-4-nitrobenzoic acid.

Reaction with Piperazine: The 3-nitro-4-nitrobenzoic acid is then reacted with piperazine to yield the desired compound.

Industrial production methods for this compound are generally more complex and involve stringent reaction conditions to ensure high purity and yield. The reactions are typically carried out under controlled temperatures and pressures, with careful monitoring of the reaction progress.

Analyse Des Réactions Chimiques

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and carboxylic acid derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-N-Boc-4-(3-Carboxy-4-aminophenyl)piperazine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine has a wide range of applications in scientific research:

Biology: The compound is utilized in the study of biochemical pathways and interactions, particularly in the development of enzyme inhibitors and receptor modulators.

Industry: The compound is employed in the production of specialty chemicals and advanced materials, contributing to various industrial processes.

Mécanisme D'action

The mechanism of action of 1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparaison Avec Des Composés Similaires

Substituent Position and Electronic Effects

The position and nature of substituents on the piperazine ring significantly influence reactivity, binding affinity, and metabolic stability. Key comparisons include:

Metabolic Stability and Degradation Pathways

- Piperazine as a Metabolic Hotspot: Unprotected piperazine rings undergo oxidation and dealkylation (e.g., fluoroquinolone degradation by MnO2 ). The Boc group in this compound likely shields the amine, reducing metabolic clearance compared to non-Boc analogues .

- Oxidative Susceptibility: Piperazine rings with electron-withdrawing groups (e.g., nitro) may resist oxidation better than those with electron-donating groups (e.g., hydroxyl), as seen in fluoroquinolone degradation studies .

Solubility and logP/D Values

- The carboxy group in this compound enhances aqueous solubility, whereas chloro or nitro substituents (e.g., in ) increase logP, favoring membrane permeability.

- ClogD values for piperazine derivatives are often optimized during drug design; compounds with lower ClogD (e.g., hydrophilic substituents) are prioritized for improved pharmacokinetics .

Activité Biologique

1-N-Boc-4-(3-Carboxy-4-nitrophenyl)piperazine is an organic compound that has garnered interest in pharmaceutical and biochemical research due to its diverse biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a piperazine ring, and a carboxy-4-nitrophenyl moiety. The general structure can be represented as follows:

Synthesis Methodology

The synthesis involves several key steps:

- Nitration of Benzoic Acid : The process begins with the nitration of benzoic acid using nitric acid to produce 3-nitro-4-nitrobenzoic acid.

- Reaction with Piperazine : The nitrated compound is then reacted with piperazine in the presence of a suitable solvent (e.g., DMSO) to yield this compound.

Biological Activity

This compound exhibits various biological activities, making it a valuable compound in medicinal chemistry.

Anticancer Activity

Research indicates that this compound serves as a precursor in the synthesis of anticancer agents. It has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that derivatives of this compound can effectively target Bcl-2 proteins, which are crucial in regulating apoptosis .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor. It is particularly noted for its potential to inhibit certain enzymes involved in metabolic pathways associated with cancer and other diseases. For example, it has been shown to exhibit inhibitory effects on cytochrome P450 enzymes, which are essential for drug metabolism .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound possesses favorable solubility characteristics in organic solvents like ethanol and dichloromethane. Its stability is influenced by environmental factors such as pH and temperature, which can affect its efficacy as a drug candidate.

Selectivity and Efficacy

A study focused on the selectivity index (SI) of various derivatives showed that modifications on the nitrophenyl moiety significantly impacted both cytotoxicity and anticancer activity. For example, compounds with fluorine substitutions demonstrated improved selectivity against cancer cells compared to their non-fluorinated counterparts .

Comparison with Similar Compounds

The biological activity of this compound can be compared with similar compounds such as:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-N-Boc-4-(3-Carboxy-4-aminophenyl)piperazine | Structure | Lower anticancer activity due to amino substitution |

| 1-N-Boc-4-(3-Carboxy-4-methylphenyl)piperazine | Structure | Reduced enzyme inhibition compared to nitro derivative |

Q & A

Q. What are the key considerations for designing a synthetic route for 1-N-Boc-4-(3-carboxy-4-nitrophenyl)piperazine?

- Methodological Answer : A robust synthesis involves selecting appropriate protecting groups and coupling agents. For example, the Boc (tert-butoxycarbonyl) group is commonly used to protect the piperazine nitrogen due to its stability under basic conditions and ease of removal with trifluoroacetic acid (TFA) . Microwave-assisted heating (e.g., 280°C for 10 minutes) can accelerate coupling reactions between nitroaryl halides and Boc-piperazine derivatives, improving yields compared to traditional reflux methods . Solvent choice (e.g., DMSO for polar intermediates) and catalysts (e.g., DIPEA for deprotonation) are critical to avoid side reactions like over-alkylation.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Combine HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) with 1H/13C NMR for structural confirmation. Key spectral markers include:

- Boc group: δ 1.4 ppm (singlet, 9H) in 1H NMR.

- Piperazine protons: δ 3.2–3.5 ppm (multiplet, 8H).

- Nitrophenyl carbons: ~148 ppm (C-NO2) in 13C NMR .

LC-MS (ESI+) can confirm molecular weight (e.g., [M+H]+ at m/z 378.3) and detect impurities.

Q. What are the standard protocols for Boc-deprotection in this compound?

- Methodological Answer : Use TFA:DCM (1:1 v/v) at 0°C for 2 hours to cleave the Boc group, followed by neutralization with saturated NaHCO3. Monitor reaction completion via TLC (silica gel, Rf shift from 0.7 to 0.2 in ethyl acetate/hexane). Avoid prolonged exposure to acidic conditions to prevent nitro group reduction or carboxylate ester hydrolysis .

Advanced Research Questions

Q. How do steric and electronic effects of the 3-carboxy-4-nitrophenyl substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro and carboxyl groups deactivate the aryl ring, requiring Pd-catalyzed coupling (e.g., Suzuki-Miyaura) under high-temperature conditions (100–120°C) with Buchwald-Hartwig ligands (e.g., XPhos). Steric hindrance at the 3-position necessitates bulky bases like Cs2CO3 to improve coupling efficiency . Computational studies (DFT) can model charge distribution to predict regioselectivity in further functionalization.

Q. What strategies resolve contradictions in reported bioactivity data for piperazine derivatives with similar substituents?

- Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from assay conditions. Standardize testing using broth microdilution (CLSI guidelines) with S. aureus (ATCC 29213) and E. coli (ATCC 25922). Compare results under varied pH (5–7.4) and serum protein binding (e.g., 40% human serum) to assess pharmacokinetic relevance . Structural analogs (e.g., 1-benzyl-4-nitrophenylpiperazine) can clarify substituent-activity relationships .

Q. How can computational modeling optimize the compound’s solubility and target binding?

- Methodological Answer : Use molecular dynamics simulations (AMBER or GROMACS) to predict logP (target ~2.5 for balance between solubility and membrane permeability). Docking studies (AutoDock Vina) against enzymes like COX-2 or β-lactamase can identify key interactions (e.g., hydrogen bonding with carboxylate groups). Adjust the nitro group’s position to enhance π-stacking with aromatic residues in active sites .

Critical Analysis of Contradictory Evidence

- Contradiction : reports higher yields for microwave synthesis (78%) versus traditional methods (52%), while older studies (pre-2020) cite lower efficiencies.

- Resolution : Microwave irradiation reduces reaction time and side-product formation, validated by LC-MS tracking of intermediates .

- Contradiction : Antimicrobial activity in (MIC = 8 µg/mL) conflicts with null results in similar compounds ().

- Resolution : The 3-carboxy group enhances bacterial membrane penetration compared to benzyl-substituted analogs, confirmed via logD measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.